4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 926230-52-6
VCID: VC6364322
InChI: InChI=1S/C13H17NO3/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
SMILES: CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O
Molecular Formula: C13H17NO3
Molecular Weight: 235.283

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid

CAS No.: 926230-52-6

Cat. No.: VC6364322

Molecular Formula: C13H17NO3

Molecular Weight: 235.283

* For research use only. Not for human or veterinary use.

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid - 926230-52-6

Specification

CAS No. 926230-52-6
Molecular Formula C13H17NO3
Molecular Weight 235.283
IUPAC Name 4-[(2-methylmorpholin-4-yl)methyl]benzoic acid
Standard InChI InChI=1S/C13H17NO3/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Standard InChI Key VOQFHFKQLBBNMR-UHFFFAOYSA-N
SMILES CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Properties

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid belongs to the class of morpholine-containing aromatic acids. The free acid form (C₁₃H₁₇NO₃) has a molecular weight of 235.283 g/mol, while its hydrochloride salt (C₁₃H₁₈ClNO₃) weighs 271.74 g/mol . The structural distinction lies in the protonation state of the morpholine nitrogen, which influences physicochemical behavior.

Table 1: Comparative Physicochemical Properties

PropertyFree Acid (C₁₃H₁₇NO₃)Hydrochloride Salt (C₁₃H₁₈ClNO₃)
Molecular Weight235.283 g/mol271.74 g/mol
DensityNot reportedNot reported
Melting PointNot reportedNot reported
Solubility (Water)LowModerate (salt-enhanced)
pKa (Carboxylic Acid)~4.2 (estimated)~4.2 (unaffected by salt)

The IUPAC name, 4-[(2-methylmorpholin-4-yl)methyl]benzoic acid, reflects the substitution pattern: a 2-methylmorpholine group attached via a methylene bridge to the para position of benzoic acid. X-ray crystallography data, though unavailable, predicts a chair conformation for the morpholine ring and coplanar alignment between the aromatic systems.

Synthesis and Industrial Preparation

The synthesis typically involves a nucleophilic substitution reaction between 4-(bromomethyl)benzoic acid and 2-methylmorpholine under basic conditions. A patent-pending method for a structurally analogous compound (4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride) highlights the challenges of impurity control during quaternary salt formation . Adapted protocols for the target compound include:

Stepwise Synthesis Protocol

  • Alkylation: React 4-(chloromethyl)benzoic acid with 2-methylmorpholine in n-butanol using potassium carbonate as a base.

  • Acidification: Treat the crude product with isopropanolic HCl to precipitate the hydrochloride salt.

  • Purification: Recrystallize from ethanol/water mixtures to achieve >99% purity .

Key impurities include quaternary ammonium byproducts and unreacted starting materials, necessitating rigorous chromatographic or recrystallization steps. Industrial-scale production faces hurdles in minimizing solvent waste and ensuring consistent yield above 85% .

Applications in Organic Synthesis and Drug Discovery

The compound serves as a versatile building block in medicinal chemistry. Its benzoic acid group enables carboxylate-mediated conjugation, while the morpholine moiety enhances solubility and bioavailability.

Table 2: Functional Applications

Application AreaRoleExample Use Case
Peptide MimeticsBackbone modificationEnhancing proteolytic stability
Enzyme InhibitorsAllosteric site bindingKinase inhibition assays
Prodrug DesignpH-sensitive release moietyColon-targeted drug delivery

Biological studies suggest moderate affinity for GABA receptors and cytochrome P450 isoforms, though detailed mechanistic data remain unpublished. Recent efforts focus on derivatizing the morpholine ring to optimize blood-brain barrier permeability for central nervous system targets.

Hazard CodeRisk StatementPrecautionary Measures
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse goggles/face shield
H335May cause respiratory irritationUse fume hood
H302Harmful if swallowedAvoid eating/drinking in lab

Storage recommendations include airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Spill management requires neutralization with sodium bicarbonate followed by silica gel absorption.

Analytical Characterization Techniques

Modern quality control employs multi-modal analysis:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (200 MHz, DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 3.95–3.45 (m, 8H, morpholine), 2.85 (s, 3H, N–CH₃) .

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18, 5 µm; Mobile phase: 0.1% TFA in acetonitrile/water (70:30); Retention time: 6.8 min.

  • Mass Spectrometry (LC-MS):

    • ESI-MS (m/z): 235.1 [M+H]⁺ for free acid; 271.7 [M+H]⁺ for hydrochloride salt .

Elemental analysis validates stoichiometry, with acceptable carbon/nitrogen ratios within ±0.4% of theoretical values .

Comparative Analysis with Structural Analogs

Replacing the morpholine ring with piperazine (as in the patent compound) alters electronic and steric profiles:

Parameter4-[(2-Methylmorpholin-4-yl)methyl]benzoic Acid4-(4-Methylpiperazinomethyl)benzoic Acid
LogP (Calculated)1.20.8
Hydrogen Bond Acceptors45
Synthetic Yield78–85%65–72%

The morpholine variant exhibits higher lipophilicity, favoring membrane permeability but reducing aqueous solubility—a trade-off addressed via salt formation .

Future Research Directions

  • Pharmacokinetic Profiling: Absence of in vivo ADME (absorption, distribution, metabolism, excretion) data limits therapeutic translation.

  • Crystallographic Studies: X-ray structures would clarify conformational preferences and guide computational modeling.

  • Toxicogenomics: Genome-wide association studies could identify susceptibility markers for occupational exposure risks.

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